N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide
Description
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-14-6-8-17(23-3)18(10-14)24-4/h5-10,20H,1-4H3,(H,21,22) |
InChI Key |
CFBWJHNUHGLYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound belonging to the class of indole derivatives. It features a dimethoxyphenyl group attached to an indole core, with dimethyl and carboxamide groups as further substitutions. This structure makes it a subject of interest in scientific research.
Scientific Research Applications
This compound is used across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in organic reactions.
- Biology The compound is studied for potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
- Medicine It is explored for potential therapeutic applications, including the development of new drugs for various diseases.
- Industry It is used in developing new materials and as a corrosion inhibitor in industrial processes.
Biological activities
This compound has potential biological activities, particularly its antifungal and antibacterial properties. Research indicates that derivatives of indole compounds have shown promising results against Escherichia coli, Staphylococcus aureus, and Candida albicans. The compound is believed to act by inhibiting key metabolic pathways in pathogens, with molecular docking studies suggesting effective interaction with enzymes crucial for pathogen survival, leading to growth inhibition.
Chemical Reactions
This compound can undergo several chemical reactions:
- Reduction Reactions that involve the removal of oxygen atoms or the addition of hydrogen atoms, resulting in reduced derivatives.
- Substitution Reactions that involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Structure-Activity Relationship (SAR)
The presence of both dimethyl and dimethoxy groups in this compound may enhance its solubility and biological activity compared to other derivatives.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide | Similar indole core; different methoxy substitution | Antifungal |
| N-(3-methoxyphenyl)-2-methyl-1H-indole-5-carboxamide | Indole core; single methoxy group | Antibacterial |
| N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide | Different heterocyclic structure; similar carboxamide group | Antifungal |
Case Studies
- Antifungal Activity: In vitro studies demonstrated that this compound inhibited the growth of Candida albicans with an IC50 value comparable to established antifungal agents.
- Antibacterial Activity: The compound showed significant bactericidal effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating effective dosage ranges for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Indole Core Modifications
1-Benzyl-N-(3-nitrophenyl)-2,3-dimethyl-1H-indole-5-carboxamide ():
- Structure : Features a benzyl group at the indole N1-position and a nitro substituent on the phenyl ring.
- Properties : The nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference likely alters binding affinity and solubility.
- Molecular Weight : 399.44 g/mol (vs. ~352–380 g/mol for dimethoxy analogs) .
N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides ():
- Structure : 5-Methoxy or 5-chloro substituents on the indole ring and a benzoylphenyl group.
- Activity : Demonstrated lipid-lowering effects in pharmacological screens, suggesting that substituent position (C2 vs. C5 on indole) and electronic properties (methoxy vs. chloro) critically modulate biological activity .
Phenyl Group Variations
Heterocycle Replacements
Functional Group and Application Comparisons
- Agrochemical Carboxamides (): Examples: Propanil (N-(3,4-dichlorophenyl)propanamide) and Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide). The target compound’s dimethoxy groups may favor receptor binding rather than pesticidal mechanisms .
Discussion of Research Findings
- In contrast, nitro or chloro substituents () prioritize reactivity or pesticidal activity .
- Core Heterocycle Influence : Indole derivatives (e.g., ) exhibit planar aromaticity suitable for π-π stacking, whereas benzimidazoles () offer additional hydrogen-bonding sites. Triazoles () introduce polarity, reducing logP .
- Synthetic Flexibility : Reductive cyclization () and one-pot syntheses enable rapid diversification, though the target compound’s route remains unspecified in the evidence .
Biological Activity
N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic organic compound classified as an indole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antifungal and antibacterial properties.
Chemical Structure and Properties
The structure of this compound features:
- Indole core : A bicyclic structure that is common in many biologically active compounds.
- Carboxamide group : Located at the 5-position of the indole, which can influence its biological activity.
- Dimethoxyphenyl moiety : Substituted at the nitrogen atom of the amide, enhancing solubility and potentially bioactivity.
Antifungal and Antibacterial Properties
Research indicates that this compound exhibits significant activity against various pathogens. For instance, derivatives of indole compounds have shown promising results against:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans
The mechanism of action is believed to involve inhibition of key metabolic pathways in these pathogens. Molecular docking studies suggest that this compound interacts effectively with enzymes crucial for pathogen survival, leading to growth inhibition.
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the structure-activity relationship (SAR) of this compound. The following table summarizes notable compounds with similar structures and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide | Similar indole core; different methoxy substitution | Antifungal |
| N-(3-methoxyphenyl)-2-methyl-1H-indole-5-carboxamide | Indole core; single methoxy group | Antibacterial |
| N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide | Different heterocyclic structure; similar carboxamide group | Antifungal |
The presence of both dimethyl and dimethoxy groups in this compound may enhance its solubility and biological activity compared to other derivatives.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Antifungal Activity : In vitro studies demonstrated that this compound inhibited the growth of Candida albicans with an IC50 value comparable to established antifungal agents.
- Antibacterial Activity : The compound showed significant bactericidal effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) indicating effective dosage ranges for therapeutic applications.
Q & A
Basic: What are the key synthetic pathways for synthesizing N-(3,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves:
- Indole core formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed coupling.
- Carboxamide coupling : Activation of the indole-5-carboxylic acid using reagents like HATU or DCC, followed by reaction with 3,4-dimethoxyaniline. Key intermediates include the 2,3-dimethylindole-5-carboxylic acid derivative and the 3,4-dimethoxyphenylamine precursor.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization for high-purity yields .
Basic: Which spectroscopic and analytical techniques are essential for structural validation of this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy groups at δ ~3.8 ppm, indole protons at δ ~7.2–8.1 ppm).
- Mass spectrometry (HRMS) : To verify molecular ion [M+H]+ and fragmentation patterns.
- X-ray crystallography : For absolute configuration determination, as demonstrated in related dimethoxyphenyl compounds .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity by modifying substituents?
Methodological Answer:
- Systematic substitution : Vary methoxy groups (e.g., replace with ethoxy or halogens) and indole methyl groups to assess impact on target binding.
- Biological assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease panels) or receptor-binding studies.
- Data analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends. Evidence shows that methoxy groups enhance lipophilicity and receptor affinity, while methyl groups influence steric interactions .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Control variables : Standardize assay conditions (e.g., pH, temperature, solvent/DMSO concentration).
- Compound purity : Verify via HPLC and NMR; impurities >1% can skew results.
- Structural validation : Reconfirm batch-to-batch consistency using X-ray crystallography or 2D NMR.
- Meta-analysis : Compare data across studies using statistical models (e.g., ANOVA) to identify outliers. For example, conflicting IC50 values may arise from variations in target protein isoforms or assay methodologies .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Use fluorogenic substrates in kinetic assays (e.g., for kinases or acetylcholinesterase).
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC50.
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors).
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
Advanced: How can X-ray crystallography or computational modeling elucidate the compound’s binding mechanism?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., enzyme active site) to resolve binding interactions (e.g., hydrogen bonds with methoxy groups). Evidence from dimethoxyphenyl analogs shows π-π stacking with aromatic residues .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
- Free energy calculations : Use MM/GBSA to predict binding affinity changes from structural modifications .
Basic: What strategies ensure reproducibility in synthesizing this compound at scale?
Methodological Answer:
- Optimized reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Catalyst screening : Test Pd(OAc)2 or CuI for coupling steps to minimize byproducts.
- Process analytics : Implement in-line FTIR or LC-MS to monitor reaction progress.
- Scale-up protocols : Gradual scaling (mg → g) with rigorous purity checks at each stage .
Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?
Methodological Answer:
- Solvent selection : Use DMSO stocks (<0.1% final concentration) to prevent precipitation.
- pH stability studies : Conduct accelerated degradation tests (e.g., 40°C, 75% RH) in buffers (pH 3–9) to identify hydrolysis-prone groups (e.g., carboxamide).
- LC-MS monitoring : Track degradation products (e.g., indole ring oxidation or demethylation) under stressed conditions .
Basic: What are the critical physicochemical properties (logP, solubility) influencing bioavailability?
Methodological Answer:
- logP determination : Use shake-flask method or HPLC-derived retention times. Expected logP ~3.5 due to methoxy and methyl groups.
- Aqueous solubility : Measure via nephelometry in PBS (pH 7.4). Low solubility (<10 µM) may necessitate formulation with cyclodextrins.
- Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .
Advanced: How can metabolomics identify major metabolic pathways and reactive intermediates?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for Phase I/II metabolites.
- Reactive metabolite trapping : Use glutathione (GSH) or potassium cyanide to capture electrophilic intermediates.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
